Cas no 342611-01-2 (3-Chloro-1,2-propanediol-d5)
3-Chloro-1,2-propanediol-d5 Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-1,2-propanediol-d5
- (±)-3-Chloro-1,2-propane-1,1,2,3,3-d5-diol
- 3-Chloro-1,2-propane-d5-diol
- 1,2-Dihydroxy-3-chloro-propane-d5
- 1-Chloro-1-deoxyglycerol-d5
- 3-Chloro-1,2-propane-d5-diol1000µg
- 3-Chloro-1,2-propylene Glycol-d5
- 3-MCPD-d5
- A-Chlorohydrin-d5
- deuterated 3-MCPD
- dl-
- U 5897-d5
- 3-chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol
- (+/-)-3-Chloro-1,2-propane-1,1,2,3,3-d5-diol
- 3-Chloro-1,2-propanediol D5
- 3-Chloro(~2~H_5_)propane-1,2-diol
- 3-monochloropropane-1,2-diol-d5
- D98254
- A875047
- (+/-)-3-Chloro-1,2-propane-1,1,2,3,3-d5-diol, analytical standard
- 3-chloro(?H?)propane-1,2-diol
- J-019530
- DB-299391
- 3-CHLORO-1,2-PROPANEDIOL (PROPANE-D5, 98%) (CHEMICAL PURITY 95%)
- DTXSID50745792
- 1ST7911D5
- 3-Chloro-1,2-propanediol-d5 (10Mug/mL in methanol)
- SCHEMBL12273350
- 3-chloro-1,1,2,3,3-pentadeuterio-propane-1,2-diol
- 342611-01-2
- (+/-)-2,3-Dihydroxy- chloropropane-d5
- 3-Chloro-1,2-propanediol-1,1,2,3,3-d5, 98 atom % D, 97% (CP)
- 3-MCPD D5; 3-chloro-1,2-propane-1,1,2,3,3-d5-diol
- (+/-)-3-chloro-1,2-propane-d5-diol
- 3-Chloro-1,2-propanediol D5 100 microg/mL in Acetonitrile
- 1ST7911D5-1000E
- 3-MCPD-d5 Solution in Ethyl acetate, 1000ug/mL
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- MDL: MFCD01317355
- Inchi: 1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/i1D2,2D2,3D
- InChI Key: SSZWWUDQMAHNAQ-UXXIZXEISA-N
- SMILES: ClC([2H])([2H])C([2H])(C([2H])([2H])O)O
Computed Properties
- Exact Mass: 115.04500
- Monoisotopic Mass: 115.0448409 g/mol
- Isotope Atom Count: 5
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 32
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 40.5
- Molecular Weight: 115.57
Experimental Properties
- Density: 1.381 g/mL at 25 °C
- Boiling Point: 216-219 °C
- PSA: 40.46000
- LogP: -0.42160
3-Chloro-1,2-propanediol-d5 Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H300-H312-H318-H331-H360
- Warning Statement: P201-P261-P264-P280-P301+P310-P305+P351+P338
- Hazardous Material transportation number:UN 2689 6.1 / PGIII
- WGK Germany:3
- Hazard Category Code: 60-21-23/25-41
- Safety Instruction: 53-26-36-39-45
-
Hazardous Material Identification:
3-Chloro-1,2-propanediol-d5 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 32401-25MG |
3-Chloro-1,2-propanediol-d5 |
342611-01-2 | 25mg |
¥7459.54 | 2025-01-10 | ||
| TRC | C379712-10mg |
3-Chloro-1,2-propanediol-d5 |
342611-01-2 | 10mg |
$ 242.00 | 2023-09-08 | ||
| TRC | C379712-100mg |
3-Chloro-1,2-propanediol-d5 |
342611-01-2 | 100mg |
$ 1686.00 | 2023-09-08 | ||
| Larodan | 41-3012-4-5mg |
3-Chloro-1,2-propanediol-d5 |
342611-01-2 | >99% | 5mg |
€90.00 | 2025-03-07 | |
| Larodan | 41-3012-5-10mg |
3-Chloro-1,2-propanediol-d5 |
342611-01-2 | >99% | 10mg |
€120.00 | 2025-03-07 | |
| Larodan | 41-3012-9-100mg |
3-Chloro-1,2-propanediol-d5 |
342611-01-2 | >99% | 100mg |
€520.00 | 2025-03-07 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 32401-25MG |
342611-01-2 | 25MG |
¥6561.79 | 2023-01-16 | |||
| eNovation Chemicals LLC | Y1248771-25mg |
3-CHLORO-1,2-PROPANE-D5-DIOL |
342611-01-2 | 98% | 25mg |
$200 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1248771-100mg |
3-CHLORO-1,2-PROPANE-D5-DIOL |
342611-01-2 | 98% | 100mg |
$560 | 2023-09-04 | |
| AstaTech | D98254-0.1/G |
(+/-)-3-CHLORO-1,2-PROPANE-1,1,2,3,3-D5-DIOL |
342611-01-2 | 95% | 0.1g |
$395 | 2023-09-19 |
3-Chloro-1,2-propanediol-d5 Suppliers
3-Chloro-1,2-propanediol-d5 Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 3-Chloro-1,2-propanediol-d5
Research Brief on 3-Chloro-1,2-propanediol-d5 (CAS: 342611-01-2) in Chemical and Biomedical Applications
3-Chloro-1,2-propanediol-d5 (CAS: 342611-01-2), a deuterated analog of 3-chloro-1,2-propanediol (3-MCPD), has garnered significant attention in recent chemical and biomedical research due to its utility as an internal standard in mass spectrometry and its role in toxicological studies. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, applications, and implications for food safety and pharmaceutical development.
Recent studies have highlighted the critical role of 3-Chloro-1,2-propanediol-d5 in quantifying 3-MCPD, a known food contaminant formed during industrial processes like oil refining. The deuterated form's isotopic stability allows for precise detection in complex matrices, as demonstrated in a 2023 Journal of Agricultural and Food Chemistry study that validated a novel LC-MS/MS method for 3-MCPD analysis in infant formula. Researchers emphasized its superiority over non-deuterated standards, achieving a detection limit of 0.5 µg/kg with 95% recovery rates.
In pharmaceutical applications, 3-Chloro-1,2-propanediol-d5 has emerged as a valuable tracer in drug metabolism studies. A 2024 Drug Metabolism and Disposition paper detailed its use in tracking the metabolic pathways of chlorohydrin-containing anticancer agents, revealing previously unknown glutathione conjugation pathways. The study's stable isotope labeling approach enabled differentiation between endogenous and drug-derived metabolites in plasma samples.
The compound's synthesis has seen advancements, with a 2023 Organic Process Research & Development report describing a high-yield (89%) deuteration method using Pd/C catalysis in D2O. This scalable process addresses previous challenges in producing research-grade quantities, with NMR-confirmed deuterium incorporation exceeding 99% at all five positions. Such improvements have expanded its accessibility for regulatory testing laboratories.
Toxicological research employing 3-Chloro-1,2-propanediol-d5 has provided new insights into 3-MCPD's nephrotoxicity mechanisms. A groundbreaking 2024 Archives of Toxicology study utilized the compound to demonstrate dose-dependent oxidative stress responses in renal proximal tubule cells, identifying Nrf2 pathway activation as a key protective response. These findings are informing revised safety thresholds for processed food consumption.
Emerging applications include its use as a calibrant in novel ambient ionization mass spectrometry techniques. Researchers at ETH Zurich recently reported (2024, Analytical Chemistry) its effectiveness in rapid screening of vegetable oils using paper spray MS, reducing analysis time from hours to minutes while maintaining regulatory compliance. This innovation promises to revolutionize food safety monitoring protocols.
Ongoing challenges include the need for improved storage stability data, as preliminary findings suggest potential deuterium exchange in aqueous solutions over extended periods. Current best practices recommend storage at -20°C in anhydrous organic solvents, with periodic purity verification by GC-MS when used for quantitative applications requiring high precision.
The market for 3-Chloro-1,2-propanediol-d5 is projected to grow at 7.2% CAGR through 2028, driven by increasing food safety regulations and pharmaceutical quality control requirements. Recent FDA guidance on process contaminants in foods has particularly accelerated demand in North America, while European markets remain focused on its applications in biomarker discovery for chemical exposure assessment.
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